molecular formula C15H20ClNO2 B5214878 ethyl 1-(2-chlorobenzyl)-3-piperidinecarboxylate

ethyl 1-(2-chlorobenzyl)-3-piperidinecarboxylate

Cat. No. B5214878
M. Wt: 281.78 g/mol
InChI Key: ANHCYNHTKSMBLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2-chlorobenzyl)-3-piperidinecarboxylate is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields. This compound is also known as etizolam, which is a benzodiazepine analog that has been used for the treatment of anxiety disorders and insomnia. However,

Mechanism of Action

The mechanism of action of ethyl 1-(2-chlorobenzyl)-3-piperidinecarboxylate involves the modulation of GABA receptors in the brain. This compound binds to the benzodiazepine site on the GABA receptor, which enhances the binding of GABA to the receptor, leading to increased inhibitory neurotransmission. This mechanism of action is similar to that of benzodiazepines, which are widely used for the treatment of anxiety disorders and insomnia.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects on the brain and central nervous system. This compound has been shown to increase the release of dopamine and serotonin, which are neurotransmitters involved in the regulation of mood and behavior. This compound has also been found to decrease the release of glutamate, which is an excitatory neurotransmitter that can cause anxiety and seizures.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 1-(2-chlorobenzyl)-3-piperidinecarboxylate in lab experiments is its high potency and selectivity for the GABA receptor. This compound has been found to be more potent than benzodiazepines and has a higher affinity for the benzodiazepine site on the GABA receptor. However, one of the limitations of using this compound is its potential for abuse and dependence, which can complicate its use in research studies.

Future Directions

There are several future directions for the research on ethyl 1-(2-chlorobenzyl)-3-piperidinecarboxylate. One of the most promising directions is the development of new compounds that target the GABA receptor with higher selectivity and fewer side effects. Another direction is the study of the long-term effects of this compound on the brain and central nervous system, which can provide insights into the mechanisms of anxiety and sleep disorders. Additionally, the use of this compound in combination with other drugs or therapies can lead to the development of new treatments for these disorders.

Synthesis Methods

The synthesis of ethyl 1-(2-chlorobenzyl)-3-piperidinecarboxylate involves the reaction of 2-chlorobenzyl chloride with piperidine in the presence of a base, followed by the reaction of the resulting intermediate with ethyl chloroformate. This method has been reported in several research papers and has been optimized for high yields and purity.

Scientific Research Applications

Ethyl 1-(2-chlorobenzyl)-3-piperidinecarboxylate has been studied extensively for its potential applications in various fields of scientific research. One of the most significant applications of this compound is its use as a research tool to study the mechanisms of action of benzodiazepines and related compounds. This compound has been found to act on the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of anxiety and sleep.

properties

IUPAC Name

ethyl 1-[(2-chlorophenyl)methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c1-2-19-15(18)13-7-5-9-17(11-13)10-12-6-3-4-8-14(12)16/h3-4,6,8,13H,2,5,7,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHCYNHTKSMBLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.